Suc-Ala-His-Pro-Phe-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

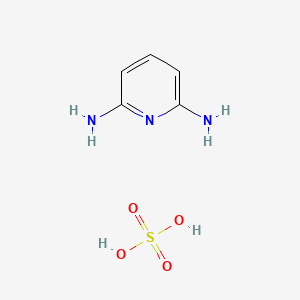

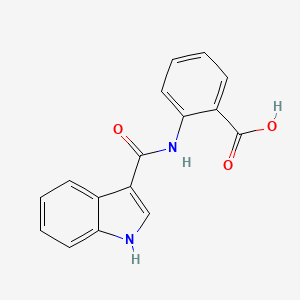

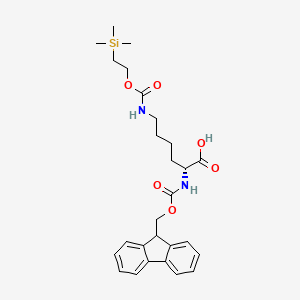

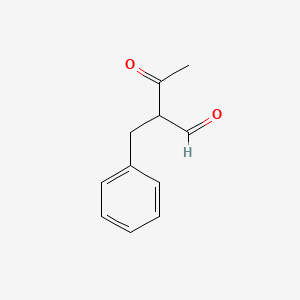

Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .

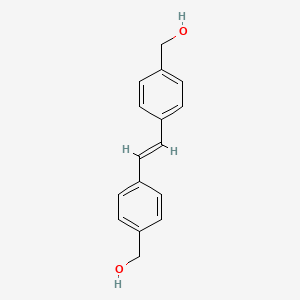

Molecular Structure Analysis

The molecular formula of Suc-Ala-His-Pro-Phe-pNA is C30H36N6O9 . The structural analysis of this compound has revealed that it binds to the catalytic site of the enzyme .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .Physical And Chemical Properties Analysis

Suc-Ala-His-Pro-Phe-pNA appears as a white to faint yellow powder . It has a molecular weight of 624.6 . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .科学的研究の応用

Enzyme Activity Assays

Suc-Ala-His-Pro-Phe-pNA: is widely used as a substrate in enzyme activity assays. It is particularly useful for measuring the activity of chymotrypsin and human pancreatic elastase . These enzymes play critical roles in various physiological processes, and their activity assays are essential for understanding conditions like pancreatitis and other digestive disorders.

Cardiovascular Disease Research

The compound has applications in cardiovascular disease research due to its role as a substrate for thrombolytic drugs . Researchers utilize it to study the enzymatic breakdown of blood clots, which is crucial for developing treatments for conditions such as myocardial infarction and ischemic stroke .

Drug Development

In drug development, Suc-Ala-His-Pro-Phe-pNA serves as a standard substrate to test the efficacy of protease inhibitors. These inhibitors are a class of drugs that can treat various diseases, including hypertension, HIV, and cancer, by inhibiting the activity of specific proteases .

Protein Engineering

The compound is used in protein engineering to study the specificity and kinetics of proteases. By observing how different proteases interact with Suc-Ala-His-Pro-Phe-pNA , researchers can design enzymes with desired properties for industrial and therapeutic applications .

Peptidyl Prolyl Isomerase (PPIase) Activity Determination

Suc-Ala-His-Pro-Phe-pNA: is a substrate for peptidyl prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides. This activity is significant in protein folding and is implicated in various diseases, making it a target for therapeutic intervention .

Proteolytic Activity in Yeast Mutants

The compound has been used to identify new proteolytic activities in yeast mutants. This application is important for understanding yeast biology and can lead to the discovery of novel enzymes with potential industrial and pharmaceutical uses .

作用機序

Target of Action

Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that primarily targets a variety of enzymes, including elastase , chymotrypsin , cathepsin G , subtilisins , chymase , cyclophilin , and peptidyl-prolyl isomerase (PPIase) . These enzymes play crucial roles in various biological processes, such as protein degradation, immune response, and protein folding.

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound, specifically at the peptide bond, resulting in the release of p-nitroaniline (pNA) . The release of pNA, which is yellow in color, can be measured spectrophotometrically, providing a means to quantify enzyme activity .

Biochemical Pathways

The biochemical pathways affected by Suc-Ala-His-Pro-Phe-pNA are those involving the target enzymes. For instance, elastase and chymotrypsin are involved in protein degradation pathways, cathepsin G plays a role in immune response pathways, and PPIases are involved in protein folding pathways .

Pharmacokinetics

Its solubility in various solvents like dmso and dmf suggests that it may have good bioavailability .

Result of Action

The cleavage of Suc-Ala-His-Pro-Phe-pNA by its target enzymes results in the release of pNA. This release can be quantified spectrophotometrically, providing a measure of the activity of the enzymes . Therefore, the compound serves as a useful tool for studying the function and activity of these enzymes.

Action Environment

The action of Suc-Ala-His-Pro-Phe-pNA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the rate of cleavage of the compound . Additionally, the compound’s stability may be affected by light and moisture .

Safety and Hazards

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZIINXZEQBCIF-YQMHAVPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-His-Pro-Phe-pNA | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)